2-Neopentyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Neopentyl-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine skeleton from readily available starting materials. One common method involves the reaction of 2-chloro-3-nitropyridine with substituted primary amines, followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . This method is advantageous due to its simplicity, high efficiency, and the use of environmentally benign solvents like H2O-IPA .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. The use of recyclable catalysts, such as Al3±exchanged K10 clay, has been reported to facilitate the synthesis of imidazo[4,5-b]pyridine derivatives on an industrial scale . These methods emphasize green chemistry principles, aiming to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Neopentyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon, Raney nickel, and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like primary amines and aldehydes under mild heating conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Neopentyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme functions and receptor interactions.
Mechanism of Action
The mechanism of action of 2-Neopentyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the functions of receptors or enzymes, influencing various cellular processes. For example, imidazo[4,5-b]pyridine derivatives have been reported to act as inhibitors of FLT3/aurora kinases, which are involved in the treatment of acute myeloid leukemia . Additionally, the compound can interact with GABA receptors, exhibiting anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
2-Neopentyl-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-Phenyl-3H-imidazo[4,5-b]pyridine: Known for its anticonvulsant and anxiolytic properties.
Sulmazole: An imidazo[4,5-b]pyridine-based drug used as a cardiotonic agent.
Rimegepant: An imidazo[4,5-b]pyridine derivative approved for the treatment of migraines.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its biological activity and selectivity for certain targets .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)7-9-13-8-5-4-6-12-10(8)14-9/h4-6H,7H2,1-3H3,(H,12,13,14) |
InChI Key |
IVDGZKGYDKWDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.